beta-L-lyxopyranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

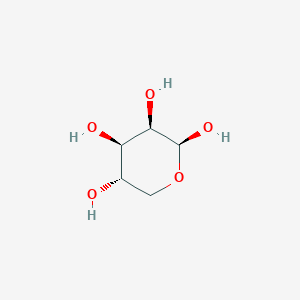

Beta-L-lyxopyranose is an L-lyxopyranose that has beta configuration at the anomeric centre.

Applications De Recherche Scientifique

Chemical Properties and Structure

Beta-L-lyxopyranose is a pyranose form of the sugar L-lyxose. Its molecular formula is C₅H₁₀O₅, and it features a six-membered ring structure typical of pyranoses. Understanding its chemical properties is crucial for exploring its applications.

1.1. Synthesis of Nucleosides

This compound has been utilized in the synthesis of L-pyranosyl nucleosides, which have shown promise as antimicrobial agents and potential anticancer therapies. These compounds are generally water-soluble, facilitating oral delivery, which is advantageous compared to traditional chemotherapeutics like 5-fluorouracil (5-FU) that often have severe side effects. The selectivity of these nucleosides for compromised cells suggests they may offer a therapeutic advantage by minimizing toxicity to normal cells .

1.2. Biological Studies

Recent studies have indicated that this compound can act as a model compound for investigating rare sugars' roles in biological systems. It has been shown to influence microbial growth and metabolic pathways, making it significant in microbiological and biochemical research .

2.1. Antimicrobial and Anticancer Activity

Research highlights this compound's potential in developing new antimicrobial agents and anticancer therapies. For instance, compounds derived from this compound have been tested against various tumor lines in preclinical studies, demonstrating efficacy in inhibiting tumor growth with fewer side effects compared to traditional treatments .

2.2. Therapeutic Agents

The unique structural properties of this compound make it a candidate for further exploration as a therapeutic agent in treating diseases such as cancer and infections. Its ability to interact with specific molecular targets could lead to the development of novel drugs.

3.1. Specialty Chemicals Production

In industrial settings, this compound serves as a building block for synthesizing complex carbohydrates and glycosides. Its reactivity allows it to participate in various chemical reactions, including oxidation and substitution, leading to the formation of valuable derivatives used in specialty chemicals.

3.2. Bioactive Compound Synthesis

The compound is also being explored for its role in producing bioactive compounds that can be utilized in pharmaceuticals and nutraceuticals, enhancing its significance in the food and health industries .

Data Tables

Case Studies

- Anticancer Activity : A study demonstrated that certain this compound derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating their potential as safer alternatives to existing chemotherapeutics .

- Microbial Growth Influence : Research on the biological effects of this compound revealed its ability to enhance cell proliferation in non-tumorigenic human keratinocytes, suggesting possible applications in regenerative medicine .

- Chemical Reactivity Analysis : Investigations into the chemical reactivity of this compound highlighted its versatility in forming esters and other derivatives through various chemical reactions, showcasing its utility in synthetic organic chemistry.

Analyse Des Réactions Chimiques

Glycosylation and Hydrolysis Reactions

β-L-lyxopyranose participates in glycosylation reactions as both a donor and acceptor. Key findings include:

-

Hydrolysis of Glycosidic Bonds :

Protopanaxadiol type ginsenoside+H2O→aglycone+β L lyxopyranose+D glucopyranose[1]

β-L-lyxopyranose is released during the hydrolysis of ginsenosides (triterpene glycosides) via enzymatic or acidic cleavage. For instance:

Degradation and Isomerization Pathways

-

Lyxose Degradation :

β L lyxopyranose↔L xylulose[1]

β-L-lyxopyranose undergoes reversible isomerization to L-xylulose, a ketopentose, under undefined conditions (reaction directionality remains uncharacterized) : -

Aldose-Ketose Rearrangement :

β L lyxopyranosebasealdehydo L lyxose[1]

Base-catalyzed conditions promote tautomerization to aldehydo-L-lyxose, an open-chain form :

Substitution and Functionalization Reactions

-

Triflate Derivatives :

Trifluoromethanesulfonyl (triflate) esters of β-L-lyxopyranose exhibit limited reactivity in nucleophilic substitutions. For example: -

Protection/Deprotection :

Isopropylidene protection of hydroxyl groups enables selective functionalization. For instance, 2,3-O-isopropylidene-β-L-lyxopyranose serves as a precursor for glycoside synthesis .

Beta-Elimination and Side Reactions

-

Trichloroacetimidate Rearrangement :

TrichloroacetimidateBF3⋅OEt2Trichloroacetamide+lyxosyl cation intermediate[2]

Under Lewis acid catalysis, β-L-lyxopyranosyl trichloroacetimidates may rearrange to trichloroacetamides, a side reaction that competes with glycosylation : -

Thermal Degradation :

Prolonged heating in acidic or basic media leads to decomposition, though specific products are not well-documented .

Table 1: Key Glycosylation Reactions of β-L-Lyxopyranose

Table 2: Degradation Pathways

| Reaction Type | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Isomerization | Undefined | L-xylulose | Reversible, mechanism unclear | |

| Tautomerization | Basic aqueous | Aldehydo-L-lyxose | Open-chain form |

Structural and Spectroscopic Insights

Propriétés

Numéro CAS |

7283-07-0 |

|---|---|

Formule moléculaire |

C5H10O5 |

Poids moléculaire |

150.13 g/mol |

Nom IUPAC |

(2S,3R,4R,5S)-oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4+,5-/m0/s1 |

Clé InChI |

SRBFZHDQGSBBOR-RSJOWCBRSA-N |

SMILES |

C1C(C(C(C(O1)O)O)O)O |

SMILES isomérique |

C1[C@@H]([C@H]([C@H]([C@H](O1)O)O)O)O |

SMILES canonique |

C1C(C(C(C(O1)O)O)O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

beta-L-Lyxopyranose |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.